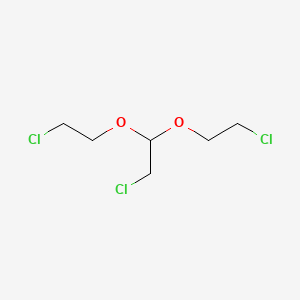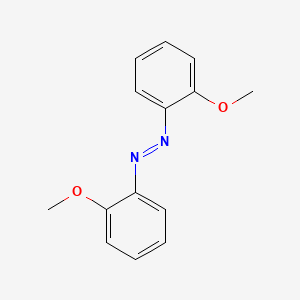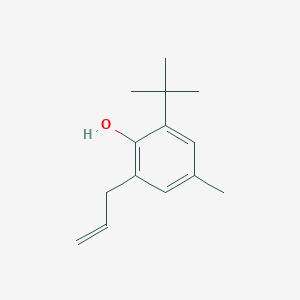
2-tert-Butyl-4-methyl-6-(prop-2-en-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-4-methyl-6-(prop-2-en-1-yl)phenol is an organic compound that belongs to the class of alkylated phenols. These compounds are known for their antioxidant properties and are used in various industrial applications to prevent the oxidation of materials such as fuels and polymers .
Preparation Methods
The synthesis of 2-tert-Butyl-4-methyl-6-(prop-2-en-1-yl)phenol typically involves the alkylation of phenolic compounds. One common method is the alkylation of xylenol with isobutylene . This reaction is usually catalyzed by acids such as sulfuric acid. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process .
Chemical Reactions Analysis
2-tert-Butyl-4-methyl-6-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride
Scientific Research Applications
2-tert-Butyl-4-methyl-6-(prop-2-en-1-yl)phenol is widely used in scientific research due to its antioxidant properties. It is used in:
Chemistry: As a stabilizer in the synthesis of polymers and other materials.
Biology: To study the effects of antioxidants on biological systems.
Medicine: Investigated for its potential protective effects against oxidative stress-related diseases.
Industry: Used as an additive in fuels and lubricants to prevent oxidation and gumming
Mechanism of Action
The antioxidant mechanism of 2-tert-Butyl-4-methyl-6-(prop-2-en-1-yl)phenol involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic group in the compound is responsible for this activity, as it can donate hydrogen atoms and stabilize the resulting phenoxyl radical through resonance .
Comparison with Similar Compounds
Similar compounds to 2-tert-Butyl-4-methyl-6-(prop-2-en-1-yl)phenol include:
2,6-Di-tert-butyl-4-methylphenol (BHT): Another widely used antioxidant with similar applications in preventing oxidation in fuels and polymers.
2,4-Dimethyl-6-tert-butylphenol: Used as an antioxidant and ultraviolet stabilizer in various industrial applications.
2,2′-Methylenebis(6-tert-butyl-4-methylphenol): Used to enhance the oxidation stability in rubber and plastic industries.
These compounds share similar antioxidant properties but differ in their specific applications and effectiveness in various industrial processes.
Properties
CAS No. |
2253-69-2 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-tert-butyl-4-methyl-6-prop-2-enylphenol |
InChI |
InChI=1S/C14H20O/c1-6-7-11-8-10(2)9-12(13(11)15)14(3,4)5/h6,8-9,15H,1,7H2,2-5H3 |
InChI Key |
ZRUOCGQIPKXQMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;4-methylbenzenesulfonate](/img/structure/B14743540.png)
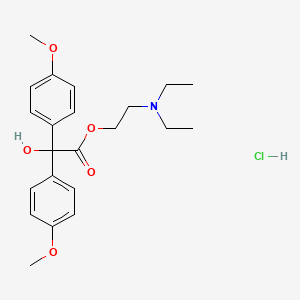
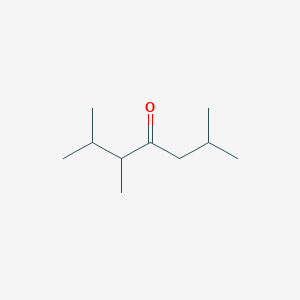
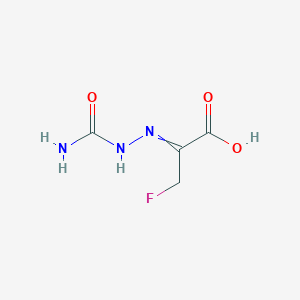
![1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B14743559.png)

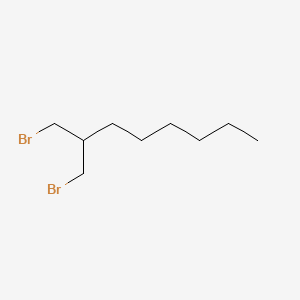
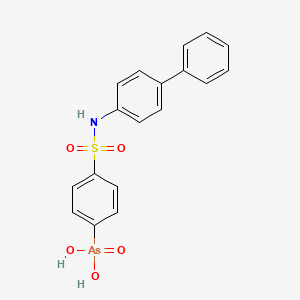
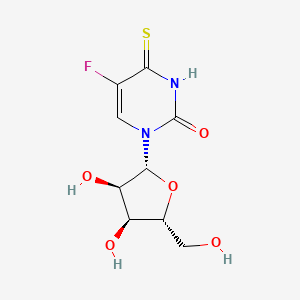

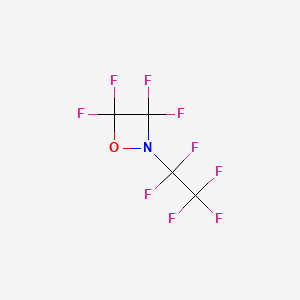
![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)
